alpha-((2,2-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol
Description
Properties
IUPAC Name |
1-(2,2-dimethylaziridin-1-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-10(2)7-13(10)6-8(15)5-12-4-3-11-9(12)14(16)17/h3-4,8,15H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABMBGERXSHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1CC(CN2C=CN=C2[N+](=O)[O-])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88876-92-0 | |
| Record name | RSU 1150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088876920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC362805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
Alpha-((2,2-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol, often referred to as a nitroimidazole compound, has garnered attention for its biological activity, particularly in the context of cancer treatment and radiosensitization. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Nitroimidazole Compounds
Nitroimidazoles are a class of compounds known for their diverse biological activities, particularly as antimicrobial and antitumor agents . The presence of the nitro group in these compounds is crucial for their reactivity and biological function. This specific compound, featuring an aziridine ring, is noted for its potential as a radiosensitizer —a substance that enhances the effectiveness of radiation therapy by making tumor cells more susceptible to damage.
The biological activity of this compound is primarily attributed to its ability to undergo bioreductive activation under hypoxic conditions typical of many tumors. Upon reduction, the compound forms reactive intermediates that can interact with cellular macromolecules, leading to cell death specifically in hypoxic tumor cells. This selectivity is particularly advantageous in cancer therapy where normal tissues are less affected.
Radiosensitizing Properties
Research has shown that compounds like this compound exhibit significant radiosensitizing effects. In vitro studies demonstrated that these compounds enhance the cytotoxic effects of radiation on tumor cells by increasing the formation of reactive oxygen species (ROS) and DNA damage.
Case Studies
- Study on Hypoxic Tumor Cells : A study evaluated the efficacy of this compound in combination with radiation therapy on hypoxic tumor cell lines. Results indicated a substantial increase in cell death compared to radiation alone, suggesting a synergistic effect that could improve treatment outcomes in cancer patients .
- Prodrug Evaluation : The compound was assessed for its prodrug potential, where it was converted to biologically active forms under physiological conditions. The prodrug exhibited enhanced biological activity and improved pharmacokinetic properties, making it a candidate for further clinical development .
Table 1: Biological Activity Summary
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Mechanism | Bioreductive activation under hypoxia |
| Primary Use | Radiosensitizer in cancer therapy |
| Efficacy | Increased cytotoxicity in hypoxic conditions |
| Prodrug Potential | Yes |
Table 2: Comparison with Other Nitroimidazoles
| Compound | Radiosensitizing Effect | Cytotoxicity (IC50) | Hypoxic Selectivity |
|---|---|---|---|
| Alpha-(2,2-Dimethyl-Aziridinyl) | High | Low (µM range) | High |
| Misonidazole | Moderate | Moderate (10 µM) | Moderate |
| RSU-1069 | High | Low (5 µM) | High |
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Alpha-((2,2-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol exhibits notable antimicrobial properties. Studies have shown that compounds within this class can inhibit bacterial growth by targeting essential bacterial enzymes. For example, nitroimidazoles are known to be bioactivated by nitroreductase enzymes in Mycobacterium tuberculosis, leading to the generation of reactive intermediates that disrupt cellular processes .
Antitumor Activity
Research indicates that this compound has potential antitumor effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines, suggesting that it may interfere with cellular proliferation mechanisms. The specific mechanisms of action are still under investigation but may involve DNA damage or apoptosis induction.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical settings:
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Analogues: Nitroimidazole-Ethanol Derivatives
Table 1: Molecular and Functional Comparison
Key Observations :
- The dichlorophenyl analogue lacks nitro groups but features aromatic chlorination for enhanced stability .
- Functional Implications :
Metabolic and Toxicity Profiles
Table 2: Toxicity and Metabolic Data
Insights :
Q & A
Q. What are the common synthetic routes for preparing alpha-((2,2-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol and its prodrugs?
The compound is synthesized via two primary methodologies:
- Aziridine Ring Closure : Reacting 2-haloethylamine precursors (e.g., RB 6145) with hydrogen halides (HCl, HBr) in aqueous acetone. This method leverages the nucleophilic displacement of halides to form the aziridine ring under controlled pH (~6) and temperature. Reaction rates depend on methyl substitution and leaving group efficiency (I > Br > Cl ≫ F) .
- Oxazolidinone Intermediate : An improved route uses 2-oxazolidinone as an aziridine equivalent, enabling higher yields (47%) and scalability. This method avoids unstable intermediates and simplifies purification steps .
Q. Key Analytical Methods :
Q. How is the stability of this compound evaluated under physiological conditions?
Stability studies focus on:
- Ring-Closure Kinetics : Monitoring aziridine formation rates in phosphate-buffered saline (pH 7.4) at 37°C via UV-Vis spectroscopy (λ = 320 nm for nitroimidazole absorption).
- Degradation Pathways : Identifying byproducts like 3-[2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl]-2-oxazolidinone using LC-MS .
Q. How does experimental design account for hypoxic conditions when evaluating bioreductive cytotoxicity?
Hypoxia-selective cytotoxicity is assessed using:
- In Vitro Models : Human tumor cell lines (e.g., HT-29 colorectal carcinoma) cultured in anaerobic chambers (0.1% O) vs. normoxia (21% O). Cytotoxicity is measured via clonogenic assays, comparing IC values under both conditions .
- Bioreductive Activation : Quantifying nitroreductase activity via HPLC detection of reduced metabolites (e.g., hydroxylamine derivatives) .
Q. Critical Parameters :
- pH Dependence : Intracellular acidification (pH 6.5) enhances prodrug activation, mimicking tumor microenvironments .
- DNA Damage Analysis : Comet assays to assess double-strand breaks induced by aziridine-DNA crosslinks under hypoxia .
Q. How can researchers resolve discrepancies in prodrug activation rates across in vitro models?
Discrepancies arise from variations in:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
